Tin(II) 2,3-naphthalocyanine

概要

説明

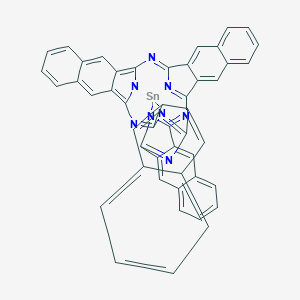

The compound 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene is a complex organotin compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex structure of the compound.

化学反応の分析

Types of Reactions

13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific reaction, but they typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

科学的研究の応用

Organic Electronics

a. Organic Photovoltaics (OPVs)

Tin(II) 2,3-naphthalocyanine is extensively studied for its role as an active layer in organic photovoltaic cells due to its strong light absorption in the near-infrared region. Research indicates that SnNc can enhance the efficiency of solar cells by improving charge transport and reducing recombination losses. For instance, studies have shown that incorporating SnNc into hybrid nanocomposites with lead sulfide quantum dots can significantly boost the power conversion efficiency of OPVs .

b. Organic Photodiodes

The compound is also used in organic photodiodes, where its high absorption coefficients and favorable energy levels facilitate efficient charge separation and transport. Its thin films exhibit excellent electrical characteristics, making them suitable for applications in photodetectors .

Optical Applications

a. Optical Limiting

SnNc demonstrates remarkable optical limiting properties, which are essential for protecting sensitive optical devices from damage caused by intense light sources. Research has highlighted that hybrid films of SnNc with titania nanoparticles exhibit enhanced optical limiting performance, making them promising candidates for applications in laser protection .

b. Photothermal Therapy

The compound's ability to absorb light in the near-infrared spectrum makes it a candidate for photothermal therapy in medical applications. Studies have explored its use as a nanoagent for targeted cancer treatment, leveraging its photothermal properties to selectively heat and destroy cancer cells upon laser irradiation .

Catalysis

This compound has been investigated for its catalytic properties in various chemical reactions. It has shown potential as a catalyst in oxidation reactions and as a photocatalyst under visible light irradiation. The unique electronic structure of SnNc allows it to participate effectively in redox processes, enhancing reaction rates and selectivity .

Case Studies

作用機序

The mechanism of action of 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain biomolecules, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- Tin(IV) 2,3-naphthalocyanine dichloride

- Tin(II) 2,3-naphthalocyanine

Uniqueness

13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene: stands out due to its highly complex structure and the presence of multiple nitrogen atoms and a tin center. This unique configuration imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics.

生物活性

Tin(II) 2,3-naphthalocyanine (SnNc) is a metal complex that has garnered attention due to its unique optical properties and potential applications in phototherapy, imaging, and organic electronics. This article reviews the biological activity of SnNc, focusing on its cytotoxicity, photodynamic therapy (PDT) efficacy, and bio-distribution characteristics.

Chemical Structure and Properties

SnNc is characterized by its ability to absorb light in the near-infrared (NIR) region, which is advantageous for various biomedical applications. The compound exhibits strong absorption at wavelengths around 760 nm, making it suitable for tissue penetration during therapeutic applications. Its high extinction coefficient enhances its effectiveness as a photosensitizer in PDT.

Cytotoxicity Studies

Cytotoxicity of SnNc has been evaluated in various cancer cell lines. For instance, studies have shown that SnNc displays cytotoxic effects comparable to established NIR dyes such as methylene blue. In vitro tests using U-87 glioblastoma cells indicated that SnNc can induce cell death upon NIR irradiation, primarily through the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity of SnNc in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 10 | ROS generation via PDT |

| NHIK 3025 | 15 | Apoptosis induced by NIR |

| HeLa | 12 | Necrosis and apoptosis |

Photodynamic Therapy (PDT)

SnNc's application in PDT exploits its ability to generate singlet oxygen when activated by NIR light. This property has been demonstrated in several studies where SnNc was used to treat tumors in vivo. For example, a study reported significant tumor reduction in mice treated with SnNc followed by NIR exposure compared to control groups .

Case Study: In Vivo Efficacy of SnNc in Tumor Reduction

A recent investigation involved the administration of SnNc to tumor-bearing mice followed by exposure to NIR light. The results showed a marked decrease in tumor size over a period of two weeks post-treatment, with minimal side effects observed in surrounding tissues.

Biodistribution and Pharmacokinetics

Biodistribution studies indicate that PEGylation of SnNc enhances its circulation time and reduces uptake by the liver and spleen, which are common sites for nanoparticle accumulation. In experiments where PEGylated SnNc was administered intravenously, a significant amount remained in circulation even after 24 hours, contrasting sharply with non-PEGylated forms .

Table 2: Biodistribution of PEGylated vs Non-PEGylated SnNc

| Time Post-Injection | PEGylated SnNc (% in Blood) | Non-PEGylated SnNc (% in Blood) |

|---|---|---|

| 1 hour | 70 | 30 |

| 6 hours | 50 | 10 |

| 24 hours | 30 | <5 |

The mechanism underlying the biological activity of SnNc involves light activation leading to ROS production. When irradiated with NIR light, SnNc facilitates the conversion of ground state molecular oxygen into singlet oxygen, which is highly reactive and can induce cellular damage leading to apoptosis or necrosis.

特性

IUPAC Name |

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYVSSHNBKWAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110479-58-8 | |

| Record name | Tin(II) 2,3-naphthalocyanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。